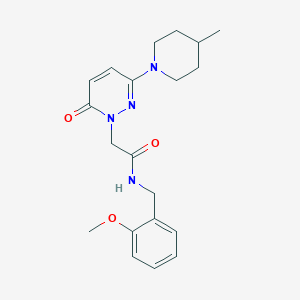

N-(2-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core linked to a 4-methylpiperidinyl group at position 3 and an acetamide side chain substituted with a 2-methoxybenzyl moiety. This structural framework is associated with diverse biological activities, including anti-inflammatory and enzyme-modulating properties, due to its ability to interact with heterocycle-binding receptors and enzymes . The 2-methoxybenzyl group enhances lipophilicity and may influence blood-brain barrier permeability, while the 4-methylpiperidinyl substituent contributes to stereoelectronic effects that modulate target binding .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-15-9-11-23(12-10-15)18-7-8-20(26)24(22-18)14-19(25)21-13-16-5-3-4-6-17(16)27-2/h3-8,15H,9-14H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXPLYYBKXRAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multiple steps, including:

Formation of the methoxybenzyl group: This can be achieved through the methylation of a benzyl alcohol derivative.

Synthesis of the piperidinyl group: This involves the formation of a piperidine ring, often through cyclization reactions.

Construction of the pyridazinyl group: This can be synthesized through various methods, including the reaction of hydrazine derivatives with diketones.

Coupling reactions: The final step involves coupling the methoxybenzyl, piperidinyl, and pyridazinyl groups through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid and the corresponding amine.

Key Findings :

Electrophilic Aromatic Substitution (EAS)

The pyridazinone ring undergoes EAS at the C-4 position due to electron-withdrawing effects from the adjacent carbonyl group.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyridazinone derivative | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Chloro/Bromo-pyridazinone derivative |

Mechanistic Insight :

-

The 6-oxo group deactivates the ring but directs electrophiles to the para position (C-4) via resonance .

-

Substituents like 4-methylpiperidine minimally influence regioselectivity due to their distance from the reactive site .

Nucleophilic Reactions at the Pyridazinone Core

The 6-oxo group and C-3 position are susceptible to nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Grignard Addition | RMgX, THF, −78°C to 25°C | C-3 alkylated pyridazinone | |

| Reductive Amination | NH₃/NaBH₃CN, MeOH | 3-Amino-pyridazinone derivative |

Limitations :

-

Steric hindrance from the 4-methylpiperidine group reduces reactivity at C-3.

Methoxy Group Demethylation

The 2-methoxybenzyl group undergoes demethylation with strong Lewis acids:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 2-Hydroxybenzyl derivative | |

| HI/AcOH | Reflux, 12 hours | Same as above |

Applications :

-

Phenolic products enable further conjugation (e.g., sulfation, glycosylation).

Piperidine Alkylation

The 4-methylpiperidine group reacts with alkyl halides:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | Quaternary ammonium salt |

Challenges :

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Pyridazinone Reduction | H₂/Pd-C, EtOH | 1,6-Dihydropyridazine derivative | |

| Amide Oxidation | KMnO₄, H₂O, 100°C | Nitrile or carboxylic acid |

Stability Notes :

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings at the C-5 position of the pyridazinone ring:

| Reaction Type | Catalysts/Ligands | Products | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Aryl-pyridazinone derivative |

Optimization :

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: For studying interactions with biological targets.

Medicine: Potential use as a pharmaceutical agent due to its complex structure.

Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a biological response. The pathways involved would be determined by the specific nature of these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone acetamides, which share structural motifs but differ in substituents, leading to variations in pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Methoxy Groups : Compounds with methoxybenzyl or methoxyphenyl substituents (e.g., ) exhibit enhanced solubility and moderate metabolic stability compared to halogenated analogs. The 2-methoxybenzyl group in the target compound may improve CNS penetration .

- Halogenated Substituents : Chlorophenyl groups (e.g., ) increase lipophilicity and antimicrobial activity but may reduce oral bioavailability due to higher LogP values.

- Piperidinyl vs. In contrast, piperazinyl analogs (e.g., ) show stronger σ-receptor interactions but shorter half-lives .

Mechanistic Insights

- Anti-inflammatory Activity: Pyridazinones with methoxy or chloro substituents (e.g., ) inhibit PDE4 or modulate formyl peptide receptors (FPR1/FPR2), reducing cytokine release. The target compound’s 4-methylpiperidinyl group may enhance FPR2 agonism .

- Antimicrobial Action : Chlorophenyl-substituted derivatives (e.g., ) disrupt bacterial membrane integrity, while methoxy analogs (e.g., ) show weaker effects.

Biological Activity

N-(2-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. Its unique structure, which combines a methoxybenzyl group with a piperidinyl and a pyridazinyl moiety, suggests various avenues for therapeutic applications, particularly in the fields of oncology and neurology.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and potential neuropharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, studies have shown that similar compounds with structural analogs demonstrate antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM against ovarian and breast cancer cell lines . The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

The compound's structural components suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Similar compounds have shown selective agonistic activity at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders . The exploration of these properties could pave the way for developing novel treatments for psychiatric conditions.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological pathways.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, it can be compared with other similar compounds:

| Compound Name | Molecular Formula | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | C20H26N4O3 | 4.47 - 52.8 | Tubulin inhibition |

| Compound 5g (analog) | C18H22N4O3 | 5.0 - 50.0 | Tubulin polymerization inhibition |

| Compound (+)-19 (related structure) | C17H22N2 | 24 nM (5-HT2C receptor) | Serotonin receptor agonism |

Case Studies

Several case studies have highlighted the efficacy of structurally similar compounds in clinical settings:

- Case Study on Tubulin Inhibitors : A study demonstrated that compounds inhibiting tubulin polymerization significantly reduced tumor growth in xenograft models of breast cancer .

- Neuropharmacology Study : Research into serotonin receptor agonists has shown promise in alleviating symptoms of anxiety and depression in animal models, suggesting potential applications for this compound in treating mood disorders .

Q & A

Q. What synthetic methodologies are reported for preparing N-(2-methoxybenzyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide and related analogs?

The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) to introduce methoxybenzyl or piperidine groups .

- Reduction steps with iron powder or catalytic hydrogenation to convert nitro intermediates to anilines .

- Condensation reactions with cyanoacetic acid or activated esters using coupling agents like DCC or EDCl to form acetamide linkages .

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement, as seen in analogous pyridazinone syntheses .

Q. How is the compound characterized to confirm its structural integrity and purity?

Standard characterization protocols include:

- Spectroscopic analysis :

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, piperidine ring protons at δ 1.5–2.5 ppm) .

- FT-IR for carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Chromatographic methods :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry (ESI-TOF) for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical MW) .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s binding affinity and mechanism of action?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets like enzymes or DNA .

- Molecular docking : Screens against protein databases (e.g., PRMT5 or histone deacetylases) to identify potential binding pockets. For example, the pyridazinone core may interact with catalytic lysine residues via hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to prioritize lead compounds .

Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized in preclinical studies?

- Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl or sulfonamide) to improve aqueous solubility, as seen in analogs with logP < 3 .

- Metabolic stability assays : Liver microsome studies (human/rat) identify vulnerable sites (e.g., methoxybenzyl demethylation) for structural blocking via fluorination or steric hindrance .

- Permeability testing : Caco-2 cell models evaluate intestinal absorption, guiding formulation strategies (e.g., prodrugs for enhanced bioavailability) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition or MIC in antimicrobial tests) .

- Orthogonal validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Batch purity analysis : Eliminate confounding factors by verifying compound purity (>98%) via HPLC and elemental analysis .

Q. How is the compound’s stability under varying experimental conditions assessed?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the acetamide bond) .

- pH stability profiling : Monitor structural integrity in buffers (pH 1–13) using LC-MS; instability in acidic conditions may necessitate enteric coating for oral delivery .

- Long-term storage : Stability-indicating methods (e.g., NMR tracking) recommend storage at –20°C under inert atmosphere .

Q. What in vitro models are used to evaluate the compound’s biological activity?

- Enzyme inhibition assays : Measure inhibition of target enzymes (e.g., lipoxygenase or PRMT5) via spectrophotometric detection of co-product formation .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

- Analog synthesis : Modify substituents (e.g., replacing 4-methylpiperidine with morpholine) to probe steric/electronic effects .

- Pharmacophore mapping : Identify critical moieties (e.g., pyridazinone ring for hydrogen bonding) using 3D-QSAR models .

- Bioisosteric replacement : Swap methoxybenzyl with trifluoromethoxy groups to enhance metabolic stability while retaining activity .

Methodological Notes

- Data integration : Cross-referenced synthesis (), characterization (12, 15), and biological studies (5, 15) for methodological consistency.

- Advanced techniques : Emphasized computational (DFT, docking) and preclinical (microsome, Caco-2) methods to align with research depth requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.